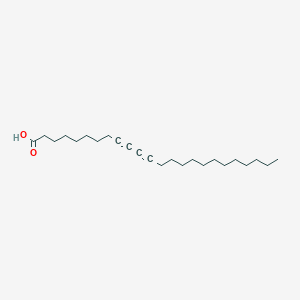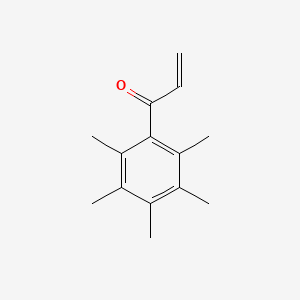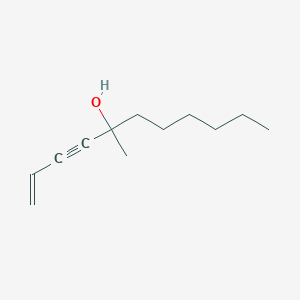![molecular formula C23H43NO3 B14311833 [2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 113051-66-4](/img/structure/B14311833.png)
[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol is a chemical compound with the molecular formula C22H45NO2 It is known for its unique structure, which includes a five-membered oxazole ring and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol typically involves the reaction of octadec-9-en-1-amine with glycidol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazole compounds, and substituted oxazole derivatives
Scientific Research Applications
Chemistry
In chemistry, [2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for encapsulating and delivering various drugs .
Industry
In industry, this compound is used as a surfactant and emulsifier in various formulations. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, pharmaceuticals, and food products .
Mechanism of Action
The mechanism of action of [2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to embed in lipid bilayers, while the oxazole ring can interact with various proteins and enzymes. These interactions can lead to changes in membrane fluidity and protein function, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
[2-(Octadec-9-en-1-yl)-4,5-dihydro-1H-imidazole]: Similar in structure but contains an imidazole ring instead of an oxazole ring.
[(Z)-octadec-9-enyl] (2R)-2,3-bis(oxidanyl)propanoate: Contains a similar long aliphatic chain but different functional groups.
Octadec-9-enoic acid: Shares the long aliphatic chain but lacks the oxazole ring.
Uniqueness
The uniqueness of [2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol lies in its combination of a long aliphatic chain and an oxazole ring. This structure imparts unique physicochemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
113051-66-4 |
|---|---|
Molecular Formula |
C23H43NO3 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-octadec-9-enyl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-24-23(19-25,20-26)21-27-22/h9-10,25-26H,2-8,11-21H2,1H3 |
InChI Key |
LIIDCBGBWOKDEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC1=NC(CO1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



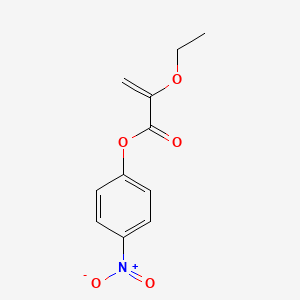
![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
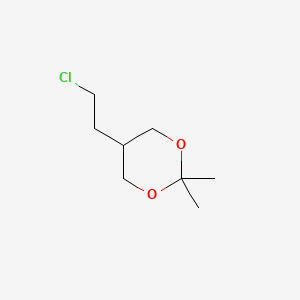
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)
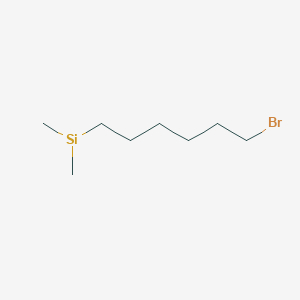

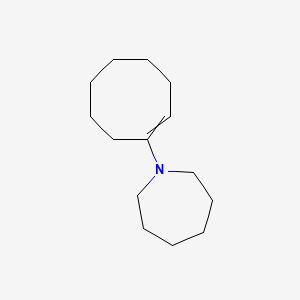
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
